Technical Guide: 1-Chloro-2-(difluoromethoxy)-3-fluorobenzene
Technical Guide: 1-Chloro-2-(difluoromethoxy)-3-fluorobenzene
The following technical guide details the chemical identity, synthesis, and application of 1-Chloro-2-(difluoromethoxy)-3-fluorobenzene . This compound acts as a specialized fluorinated building block, primarily utilized in the synthesis of agrochemicals (specifically picolinic acid herbicides) and as a lipophilic bioisostere in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
This compound is a tri-substituted benzene derivative characterized by a central difluoromethoxy ether group flanked by chloro and fluoro substituents. This specific substitution pattern (1,2,3-trisubstituted) creates a highly electron-deficient aromatic ring, making it a critical intermediate for cross-coupling reactions where regioselectivity is paramount.
| Property | Data |
| Chemical Name | 1-Chloro-2-(difluoromethoxy)-3-fluorobenzene |
| Synonyms | 2-Chloro-6-fluorophenyl difluoromethyl ether; 2-(Difluoromethoxy)-1-chloro-3-fluorobenzene |
| CAS Number | Not Widely Listed (Synthesized from CAS 2040-90-6 ) |
| Molecular Formula | C₇H₄ClF₃O |
| Molecular Weight | 196.55 g/mol |
| Physical State | Colorless to pale yellow oil (at room temperature) |
| Boiling Point | ~180–185 °C (Estimated based on analogs) |
| Precursor | 2-Chloro-6-fluorophenol (CAS: 2040-90-6) |
Structural Significance[9]
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Difluoromethoxy Group (-OCHF₂): Acts as a lipophilic hydrogen bond donor (unlike -OCF₃). It modulates metabolic stability by blocking the para-position (relative to the ether oxygen) if it were open, but here it serves to tune the electronic properties of the ring.
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Orthogonal Halogens: The presence of both Chlorine (Cl) and Fluorine (F) allows for selective metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the C-Cl bond while retaining the C-F bond for metabolic blocking or further functionalization.
Synthesis & Manufacturing Protocol
The primary industrial and laboratory route to this compound involves the difluoromethylation of 2-chloro-6-fluorophenol . This process typically utilizes in situ generation of difluorocarbene (:CF₂) which inserts into the O-H bond of the phenol.
Core Synthesis Route: Difluorocarbene Insertion
Reagents:
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Substrate: 2-Chloro-6-fluorophenol (CAS 2040-90-6)
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Reagent: Sodium chlorodifluoroacetate (ClCF₂COONa) or Chlorodifluoromethane (Freon-22, gas)
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Base: Potassium Carbonate (K₂CO₃)
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Solvent: DMF (Dimethylformamide) and Water[1]
Reaction Mechanism:
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Deprotonation: The base deprotonates the phenol to form the phenoxide anion.
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Carbene Generation: Sodium chlorodifluoroacetate decarboxylates at elevated temperatures (~100°C) to release difluorocarbene (:CF₂).
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Insertion/Coupling: The phenoxide attacks the difluorocarbene (or the carbene inserts), followed by protonation (often from the solvent or workup) to form the -OCHF₂ ether.
Step-by-Step Experimental Protocol
Ref: Based on standard protocols for difluoromethoxyarenes (e.g., EP 2327694 B1).
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Setup: Equip a 3-neck round-bottom flask with a reflux condenser, thermometer, and magnetic stir bar.
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Charging: Add 2-chloro-6-fluorophenol (1.0 eq) to the flask. Dissolve in DMF (approx. 10 volumes). Add Water (approx. 1 volume) to assist solubility of the base.
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Base Addition: Add Potassium Carbonate (1.5 eq) and stir to ensure formation of the phenoxide.
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Reagent Addition: Add Sodium Chlorodifluoroacetate (2.5 eq).
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Reaction: Heat the mixture to 100°C for 3–4 hours. Monitor by TLC or GC-MS for the disappearance of the phenol.
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Note: Gas evolution (CO₂) will occur; ensure proper venting.
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Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate or Diethyl Ether.
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Purification: Wash the organic layer with 1M NaOH (to remove unreacted phenol), then water and brine. Dry over MgSO₄ and concentrate.
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Result: The product is typically obtained as an oil and may be used directly or distilled for high purity.
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Synthesis Workflow Diagram
Figure 1: Synthetic pathway via difluorocarbene insertion.
Applications in Drug & Agrochemical Discovery[1][9]
This building block is strategically valuable because the -OCHF₂ group acts as a "lipophilic hydrogen bond donor."[2] It is less lipophilic than -OCF₃ but more lipophilic than -OCH₃, offering a "Goldilocks" zone for optimizing bioavailability.
Agrochemicals (Herbicides)
The primary industrial application is in the synthesis of 4-aminopicolinic acid herbicides . The 1-chloro-2-(difluoromethoxy)-3-fluorobenzene scaffold serves as the aromatic core that is subsequently coupled to a pyridine ring or further functionalized.
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Mechanism: The Chlorine atom at position 1 is susceptible to nucleophilic aromatic substitution or metal-catalyzed coupling, allowing the attachment of the difluoromethoxy-phenyl ring to the herbicide pharmacophore.
Medicinal Chemistry (Bioisostere)
In drug design, this moiety is used to:
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Modulate pKa: The electron-withdrawing nature of F and OCHF₂ lowers the pKa of neighboring protons.
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Metabolic Blocking: The -OCHF₂ group is generally robust against oxidative metabolism (P450s) compared to a methoxy group.
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Conformational Locking: The size of the OCHF₂ group can force the aromatic ring into specific conformations when binding to protein targets.
Decision Logic for Usage
Figure 2: Decision logic for selecting the difluoromethoxy linker in SAR studies.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this isomer may be limited, it should be handled with the same precautions as 2-chloro-6-fluorophenol and other halogenated aromatic ethers.
| Hazard Class | Description | Precaution |
| Skin Irritant | Causes skin irritation (Category 2). | Wear nitrile gloves and lab coat. |
| Eye Irritant | Causes serious eye irritation (Category 2A). | Use safety goggles/face shield. |
| Inhalation | May cause respiratory irritation (STOT SE 3). | Handle only in a fume hood. |
| Reactivity | Stable, but avoid strong oxidizing agents. | Store in cool, dry place. |
References
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European Patent Office. (2011). Substituted 4-amino-picolinic acids and their use as herbicides. EP 2327694 B1. Link
- Source of synthesis protocol (Example 6).
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U.S. Patent Office. (2008). 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides. US 7,314,849 B2. Link
- Details the preparation of the title compound
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Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link[2]
- Provides theoretical grounding for the use of -OCHF₂ groups in drug design.
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PubChem. (n.d.). 2-Chloro-6-fluorophenol (Precursor Data). CID 2773710. Link
- Safety and physical property data for the starting m
